L-Asparagine-N-15N
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Overview
Description
L-Asparagine-N-15N is a stable isotope-labeled compound of L-asparagine, where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research to study metabolic pathways, protein synthesis, and other biochemical processes. The stable isotope labeling allows for precise tracking and analysis in various experimental setups.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Asparagine-N-15N can be synthesized through several methods. One common approach involves the use of nitrogen-15 labeled ammonia or ammonium salts in the synthesis process. The reaction typically involves the amidation of aspartic acid with nitrogen-15 labeled ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that are capable of incorporating nitrogen-15 into their metabolic pathways. These microorganisms are cultured in a medium containing nitrogen-15 labeled substrates, such as ammonium chloride or nitrate. The L-asparagine produced by the microorganisms is then extracted and purified for use in various applications .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine-N-15N undergoes several types of chemical reactions, including:
Hydrolysis: The amide group of L-asparagine can be hydrolyzed to form aspartic acid and ammonia.
Oxidation: Oxidative reactions can convert L-asparagine to various oxidized derivatives.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Hydrolysis: Aspartic acid and ammonia.
Oxidation: Various oxidized derivatives of L-asparagine.
Substitution: Derivatives with modified amino groups.
Scientific Research Applications
L-Asparagine-N-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding protein synthesis.
Medicine: Used in research related to cancer metabolism and the role of asparagine in tumor growth.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
L-Asparagine-N-15N exerts its effects through its incorporation into metabolic pathways. The nitrogen-15 isotope allows for precise tracking of the compound within biological systems. The primary mechanism involves the amidation of aspartic acid to form L-asparagine, which is then incorporated into proteins and other biomolecules. This process is facilitated by enzymes such as asparagine synthetase .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine-N-15N: Another nitrogen-15 labeled amino acid used in similar research applications.
L-Valine-N-15N: Used in studies of protein synthesis and metabolic pathways.
L-Tyrosine-N-15N: Employed in NMR spectroscopy and metabolic research.
Uniqueness
L-Asparagine-N-15N is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways. Its stable isotope labeling allows for precise tracking and analysis, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C4H8N2O3 |
---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i6+1 |
InChI Key |
DCXYFEDJOCDNAF-WOVALAOYSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)[15NH2] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.